5-Bromo-2-isopropoxyaniline physical and chemical properties
5-Bromo-2-isopropoxyaniline physical and chemical properties
An In-Depth Technical Guide to 5-Bromo-2-isopropoxyaniline: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 5-Bromo-2-isopropoxyaniline, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document moves beyond a simple data sheet to offer insights into the compound's structural features, reactivity, and strategic applications. We will explore the causality behind its chemical behavior and its utility as a versatile building block for complex molecular architectures.
Molecular Identity and Structural Characteristics
5-Bromo-2-isopropoxyaniline (CAS No. 1019442-22-8) is a substituted aniline derivative featuring a bromine atom and an isopropoxy group on the benzene ring.[] These substitutions create a unique electronic and steric environment that dictates its reactivity and utility.
The fundamental structure is visualized below. The ortho-isopropoxy and para-bromo substituents relative to the amine group are key to its chemical personality.
Caption: Chemical structure of 5-Bromo-2-isopropoxyaniline.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1019442-22-8 | [] |
| Molecular Formula | C₉H₁₂BrNO | [][2] |
| Molecular Weight | 230.10 g/mol | [] |
| IUPAC Name | 5-bromo-2-(propan-2-yloxy)aniline | [] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N | [][2] |
| InChI | InChI=1S/C9H12BrNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | [][2] |
| InChIKey | ZLBJGAIDWQCWTD-UHFFFAOYSA-N |[][2] |
Physicochemical Properties
The physical properties of 5-Bromo-2-isopropoxyaniline are a direct consequence of its molecular structure. The presence of the amine and ether groups allows for hydrogen bonding, while the overall structure contributes to a moderate degree of lipophilicity, a critical parameter in drug design.
Table 2: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 296.3 ± 20.0 °C at 760 mmHg | [] |
| Density | 1.4 ± 0.1 g/cm³ | [] |
| Predicted pKa | 4.48 ± 0.11 | [3] |
| Predicted XlogP | 2.7 |[2] |
-
Solubility & Storage: While specific solubility data is limited, its structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. Due to the aniline moiety's sensitivity to oxidation and light, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature.[3]
Spectroscopic Profile: A Structural Verification Protocol
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. The following sections describe the expected spectral characteristics, providing a self-validating system for researchers.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The three aromatic protons will appear as multiplets or doublets in the aromatic region (approx. 6.5-7.5 ppm). The methine proton (-CH) of the isopropoxy group would present as a septet around 4.5 ppm, while the six equivalent methyl protons (-CH₃) would appear as a doublet further upfield, near 1.3 ppm. The amine (-NH₂) protons typically appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons will resonate in the 110-150 ppm range, with the carbon attached to the oxygen appearing most downfield. The methine and methyl carbons of the isopropoxy group will have characteristic shifts around 70 ppm and 22 ppm, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[4]
-
N-H Stretching: Symmetrical and asymmetrical stretching of the primary amine will result in two characteristic bands in the 3300-3500 cm⁻¹ region.[5]
-
C-H Stretching: Aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.
-
C-O-C Stretching: A strong, characteristic band for the alkyl aryl ether linkage is expected around 1200-1250 cm⁻¹.
-
C-Br Stretching: A band in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak [M]⁺. Crucially, due to the presence of bromine, there will be a distinctive isotopic pattern with two peaks of nearly equal intensity at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 5-Bromo-2-isopropoxyaniline is crucial for its effective use as a chemical intermediate.
Plausible Synthetic Workflow
A common strategy for synthesizing substituted anilines involves a multi-step process starting from commercially available precursors. One logical pathway involves the protection of an aminophenol, followed by etherification, bromination, and deprotection, or a sequence of nitration, bromination, etherification, and reduction.[6]
Caption: A plausible synthetic route to 5-Bromo-2-isopropoxyaniline.
Experimental Protocol Insight (Williamson Ether Synthesis):
-
Rationale: The synthesis leverages the nucleophilic character of the phenoxide ion, formed by deprotonating 2-Amino-4-bromophenol with a mild base like potassium carbonate (K₂CO₃). The choice of a non-nucleophilic base is critical to avoid side reactions with the electrophile.
-
Execution: The aminophenol is dissolved in a polar aprotic solvent (e.g., acetone or DMF). K₂CO₃ is added to generate the phenoxide in situ.
-
Reaction: 2-bromopropane is added, and the mixture is heated to reflux. The phenoxide displaces the bromide in an Sₙ2 reaction to form the isopropoxy ether linkage.
-
Workup: After the reaction is complete, an aqueous workup removes inorganic salts, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Core Chemical Reactivity
The reactivity of the aromatic ring is governed by the interplay of its three substituents. The amino and isopropoxy groups are potent electron-donating groups that activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions. The bromine atom, while deactivating due to its inductive effect, also acts as an ortho-, para-director.
This electronic profile makes the molecule a versatile substrate for further functionalization, particularly in metal-catalyzed cross-coupling reactions.
Caption: Common cross-coupling reactions utilizing the C-Br bond.
Applications in Drug Discovery and Medicinal Chemistry
5-Bromo-2-isopropoxyaniline is not merely a chemical curiosity; it is a strategically designed building block for pharmaceutical development.
-
Scaffold for Bioactive Molecules: Substituted anilines are privileged structures found in a vast array of approved drugs.[7] This molecule provides a pre-functionalized core, saving synthetic steps and allowing for rapid diversification.
-
Handle for Library Synthesis: The bromine atom serves as a crucial attachment point for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination. This enables medicinal chemists to systematically introduce a wide variety of substituents at this position, creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, derivatives of bromo-substituted phenylpyrimidines have been investigated as novel ULK1 inhibitors for cancer therapy, demonstrating the utility of this chemical motif.[8]
-
Modulation of Physicochemical Properties: The isopropoxy group is often introduced to enhance metabolic stability by blocking potential sites of oxidation. It also increases lipophilicity (as indicated by the XlogP of 2.7), which can improve cell permeability and target engagement, a key consideration for molecules designed to act on intracellular targets.[2][9]
Safety and Handling: A Trustworthy Protocol
As with all aniline derivatives, 5-Bromo-2-isopropoxyaniline should be handled with care in a well-ventilated area or chemical fume hood.[10] While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds suggest the following hazards and precautions.[11][12][13]
-
GHS Hazard Statements: Likely to be classified as harmful if swallowed, toxic in contact with skin, and causing skin and eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[10][14]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light and oxidizing agents.[12][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
Conclusion
5-Bromo-2-isopropoxyaniline is a high-value chemical intermediate whose utility is rooted in the strategic placement of its functional groups. The interplay between the nucleophilic amine, the sterically and electronically influential isopropoxy group, and the synthetically versatile bromine atom makes it an invaluable tool for researchers in drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity, provide a reliable platform for the synthesis of novel, complex molecules with therapeutic potential.
References
- Smolecule. (2024-01-05). 5-Bromo-3-fluoro-2-isopropoxyaniline.
- BOC Sciences. CAS 1019442-22-8 5-Bromo-2-isopropoxyaniline.
- PubChemLite. 5-bromo-2-isopropoxyaniline (C9H12BrNO).
- Thermo Fisher Scientific. (2021-12-25). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024-09-08). SAFETY DATA SHEET.
- PubChem. 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline.
- TCI Chemicals. SAFETY DATA SHEET.
- Dalal, S., et al. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
- opnMe.com. Beyond the Rule of Five: Scouting for Novel Formulation Approaches.
- Spectrum Chemical. (2016-09-09). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- ChemicalBook. 5-Bromo-2-isopropoxyaniline CAS#: 1019442-22-8.
- PubChem. 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline.
- BLD Pharm. 1251863-44-1|3-Bromo-5-isopropoxyaniline.
- Matrix Scientific. 1369896-20-7 Cas No. | 2-Bromo-5-isopropoxyaniline.
- University of Pardubice. Table of Characteristic IR Absorptions.
- PubChemLite. 5-bromo-2-(prop-2-en-1-yloxy)aniline (C9H10BrNO).
- ChemScene. 1251863-44-1 | 3-Bromo-5-isopropoxyaniline.
- Dayaram, A. (n.d.). The Chemical Properties and Applications of N-Acetyl-2-Bromo-5-Methoxyaniline.
- National Institute of Standards and Technology. Aniline - the NIST WebBook.
- Meenakumari, M., & Girija, R. (2022-07-29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results, 13(S2), 163-170.
- Ramirez-Contreras, R., et al. (2022). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2022(2), M1367.
- Sigma-Aldrich. 3-Isopropoxyaniline 97%.
- Wang, Y., et al. (2020-12-15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.
- ChemicalBook. 2-Bromoaniline(615-36-1) IR Spectrum.
Sources
- 2. PubChemLite - 5-bromo-2-isopropoxyaniline (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 3. 5-Bromo-2-isopropoxyaniline CAS#: 1019442-22-8 [chemicalbook.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Aniline [webbook.nist.gov]
- 6. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com [drug-dev.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
